molecular formula C13H20N2O2 B13983408 4-hexoxy-N'-hydroxybenzenecarboximidamide CAS No. 80641-18-5

4-hexoxy-N'-hydroxybenzenecarboximidamide

Cat. No.: B13983408
CAS No.: 80641-18-5
M. Wt: 236.31 g/mol
InChI Key: FQNPEJUAXSAVMQ-UHFFFAOYSA-N
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Description

4-hexoxy-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C13H20N2O2 It is characterized by the presence of a hexoxy group attached to a benzene ring, which is further connected to a hydroxybenzenecarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hexoxy-N’-hydroxybenzenecarboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzenecarboximidamide and hexyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-hydroxybenzenecarboximidamide is reacted with hexyl bromide in the presence of potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-hexoxy-N’-hydroxybenzenecarboximidamide.

Industrial Production Methods

In an industrial setting, the production of 4-hexoxy-N’-hydroxybenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-hexoxy-N’-hydroxybenzenecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The hexoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

4-hexoxy-N’-hydroxybenzenecarboximidamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-hexoxy-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N’-hydroxybenzenecarboximidamide: Similar structure with an ethoxy group instead of a hexoxy group.

    4-butoxy-N’-hydroxybenzenecarboximidamide: Contains a butoxy group in place of the hexoxy group.

Uniqueness

4-hexoxy-N’-hydroxybenzenecarboximidamide is unique due to its specific hexoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

80641-18-5

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

4-hexoxy-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C13H20N2O2/c1-2-3-4-5-10-17-12-8-6-11(7-9-12)13(14)15-16/h6-9,16H,2-5,10H2,1H3,(H2,14,15)

InChI Key

FQNPEJUAXSAVMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

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